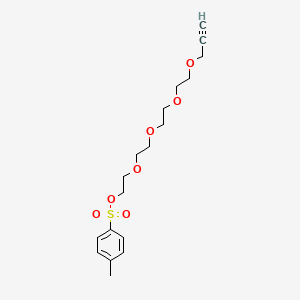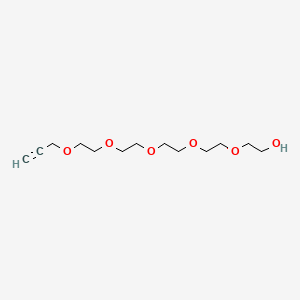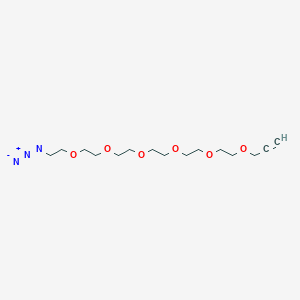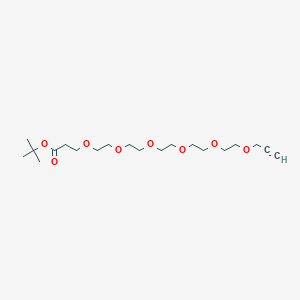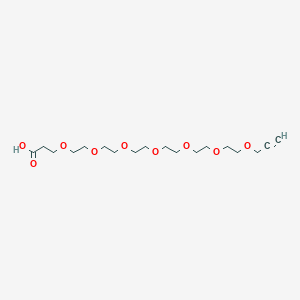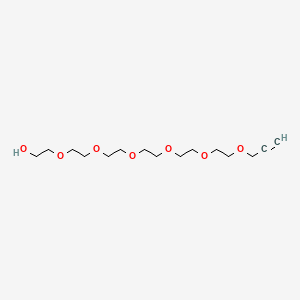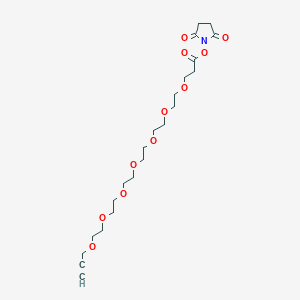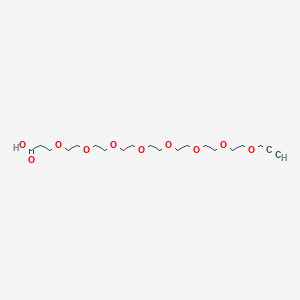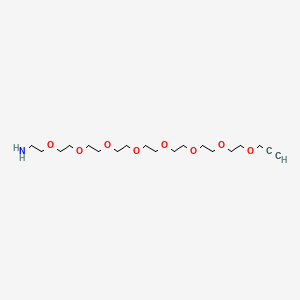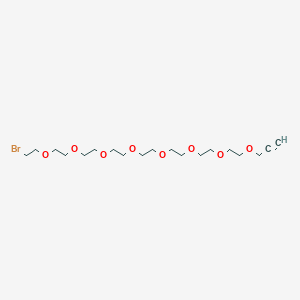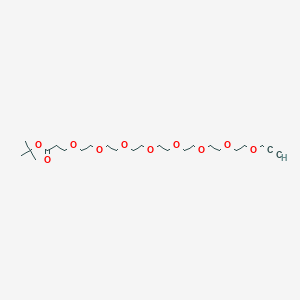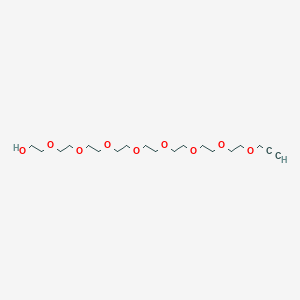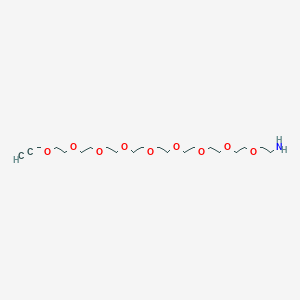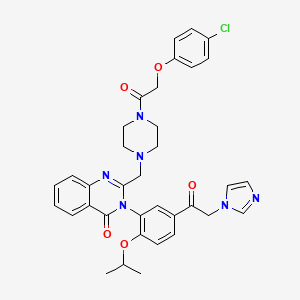
Imidazole ketone erastin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The chemical structure of IKE is shown below: !IKE Chemical Structure
- IKE is also known by its alias PUN30119 and has the CAS number 1801530-11-9 .
Imidazole ketone erastin (IKE): is a potent and selective inhibitor of the transporter. It is also an inducer of , a form of regulated cell death characterized by lipid peroxidation and iron-dependent damage.
Mechanism of Action
Target of Action
Imidazole Ketone Erastin (IKE) primarily targets the cystine-glutamate antiporter, system xc- . This system plays a crucial role in maintaining the balance of cystine and glutamate in cells . IKE acts as a potent and metabolically stable inhibitor of system xc-, disrupting this balance .
Mode of Action
IKE interacts with its target, system xc-, by inhibiting its function . This inhibition leads to a decrease in the uptake of cystine, an essential amino acid for the synthesis of glutathione . The reduction in glutathione levels results in an increase in lipid peroxidation, a key feature of a regulated cell death process known as ferroptosis .
Biochemical Pathways
IKE’s action affects the glutathione and lipid metabolism pathways . By inhibiting system xc-, IKE causes a depletion of glutathione, a critical antioxidant in cells . This depletion leads to an increase in lipid peroxidation, a process where lipids in the cell membrane undergo oxidative degradation . The increase in lipid peroxidation is a characteristic feature of ferroptosis .
Pharmacokinetics
IKE is described as a metabolically stable compound, making it potentially suitable for in vivo applications . .
Result of Action
The primary result of IKE’s action is the induction of ferroptosis, a form of regulated cell death . In a mouse lymphoma model, IKE was shown to slow tumor growth by inducing ferroptosis . This was evidenced by the presence of ferroptosis biomarkers, glutathione depletion, and increased lipid peroxidation .
Action Environment
The action, efficacy, and stability of IKE can be influenced by various environmental factors. For instance, the pH of the environment can affect IKE’s solubility . .
Biochemical Analysis
Biochemical Properties
Imidazole ketone erastin plays a crucial role in biochemical reactions by inhibiting the system xc– antiporter, which is responsible for the exchange of cystine and glutamate across the cell membrane. By inhibiting this antiporter, this compound depletes intracellular cystine levels, leading to a reduction in glutathione synthesis. Glutathione is a critical antioxidant that protects cells from oxidative stress. The depletion of glutathione results in the accumulation of lipid peroxides, ultimately inducing ferroptosis .
This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione peroxidase 4 (GPX4), an enzyme that reduces lipid hydroperoxides to their corresponding alcohols. The inhibition of GPX4 by this compound further promotes the accumulation of lipid peroxides, enhancing ferroptosis .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces ferroptosis by depleting glutathione levels and promoting lipid peroxidation. This process disrupts cellular homeostasis and leads to cell death. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the p53 signaling pathway, which plays a critical role in regulating cell cycle arrest and apoptosis .
In addition to its effects on cancer cells, this compound can also impact normal cells. The extent of its effects on normal cells is less pronounced compared to cancer cells, making it a promising candidate for targeted cancer therapy .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. First, it binds to and inhibits the system xc– antiporter, leading to a decrease in intracellular cystine levels. This inhibition results in reduced glutathione synthesis and increased oxidative stress. The accumulation of lipid peroxides due to the inhibition of GPX4 further exacerbates oxidative damage, ultimately triggering ferroptosis .
This compound also influences gene expression by activating the p53 signaling pathway. This activation leads to the upregulation of genes involved in cell cycle arrest and apoptosis, further promoting cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is metabolically stable, meaning it does not degrade quickly and can exert its effects over an extended period. Studies have shown that this compound can induce ferroptosis in cancer cells within hours of treatment, with the effects persisting for several days .
Long-term effects of this compound on cellular function have also been studied. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained ferroptosis and tumor growth inhibition .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce ferroptosis in cancer cells without causing significant toxicity to normal cells. At higher doses, this compound can cause adverse effects, including oxidative damage to normal tissues .
Threshold effects have been observed in studies, where a minimum effective dose is required to induce ferroptosis and achieve therapeutic benefits. Beyond this threshold, increasing the dosage can enhance the anti-tumor effects but also increase the risk of toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a system xc– inhibitor. By inhibiting this antiporter, this compound disrupts the cystine-glutamate exchange, leading to decreased glutathione synthesis and increased oxidative stress. This disruption affects metabolic flux and metabolite levels, particularly those related to lipid metabolism .
The compound also interacts with enzymes such as GPX4, further influencing metabolic pathways associated with lipid peroxidation and ferroptosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. Studies have shown that this compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects .
The distribution of this compound within tissues can also influence its therapeutic efficacy and toxicity. For example, its accumulation in tumor tissues can enhance its anti-tumor effects, while its distribution in normal tissues can contribute to potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound has been shown to localize to the endoplasmic reticulum and mitochondria, where it induces oxidative stress and ferroptosis. Targeting signals and post-translational modifications may direct this compound to these specific compartments, enhancing its therapeutic effects .
Preparation Methods
- Synthetic routes for IKE are not widely documented, but it is available commercially for research purposes.
- Industrial production methods are not explicitly reported, as IKE is primarily used in scientific investigations.
Chemical Reactions Analysis
- IKE does not undergo extensive chemical reactions in the literature. its inhibition of system xc– and induction of ferroptosis are notable.
- Common reagents and conditions are not specifically associated with IKE, given its unique role in ferroptosis.
Scientific Research Applications
Cancer Research: IKE has been studied in various cancer models. For instance
Other Fields:
Comparison with Similar Compounds
- IKE’s uniqueness lies in its dual role as a system xc– inhibitor and ferroptosis inducer.
- Similar compounds include:
Ferrostatin-1 (Fer-1): Another ferroptosis inhibitor.
Erastin: The original ferroptosis inducer.
RSL3: A well-known ferroptosis inducer.
Liproxstatin-1: Yet another ferroptosis inhibitor.
Properties
IUPAC Name |
2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-[5-(2-imidazol-1-ylacetyl)-2-propan-2-yloxyphenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35ClN6O5/c1-24(2)47-32-12-7-25(31(43)20-40-14-13-37-23-40)19-30(32)42-33(38-29-6-4-3-5-28(29)35(42)45)21-39-15-17-41(18-16-39)34(44)22-46-27-10-8-26(36)9-11-27/h3-14,19,23-24H,15-18,20-22H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPXJPWGVFNGQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)CN2C=CN=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35ClN6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of Imidazole Ketone Erastin?
A1: this compound (IKE) functions as a potent inhibitor of the cystine/glutamate antiporter system xc-, also known as system xc-. [, , , , ] This system plays a critical role in maintaining cellular redox balance by importing cystine for glutathione synthesis. By inhibiting system xc-, IKE disrupts glutathione production, leading to the accumulation of reactive oxygen species (ROS) and ultimately triggering ferroptosis. [, , , , , , ]
Q2: What are the downstream effects of IKE-mediated system xc- inhibition?
A2: IKE's inhibition of system xc- triggers a cascade of events culminating in ferroptosis:
- Depletion of intracellular Glutathione: System xc- inhibition prevents cystine uptake, leading to a decline in glutathione (GSH) levels. [, , , , , ]
- Reduced Glutathione Peroxidase 4 (GPX4) Activity: GSH depletion impairs the function of GPX4, an enzyme crucial for detoxifying lipid peroxides. [, , , , ]
- Lipid Peroxidation and Ferroptosis: Uncontrolled lipid peroxidation ensues due to impaired GPX4 activity, leading to membrane damage and ultimately ferroptotic cell death. [, , , , , ]
Q3: What makes IKE a potent inducer of ferroptosis compared to other system xc- inhibitors?
A3: While the exact reasons are still under investigation, IKE exhibits superior potency compared to its parent compound, Erastin. This enhanced activity is likely attributed to structural modifications, specifically the imidazole ketone moiety, which may influence its binding affinity to system xc- or its cellular uptake and distribution. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided abstracts do not contain the precise molecular formula and weight of this compound. For detailed structural information, it is recommended to refer to the complete research articles or chemical databases.
Q5: Does this compound interact with drug transporters, and how might this impact its efficacy?
A5: Research indicates that IKE is a substrate for P-glycoprotein (P-gp), a multidrug resistance transporter. [, ] Overexpression of P-gp in cancer cells can confer resistance to IKE, potentially hindering its therapeutic efficacy. [, ] This highlights the importance of considering drug-transporter interactions when developing IKE-based therapies.
Q6: What evidence supports the efficacy of this compound in preclinical models of cancer?
A6: IKE demonstrates promising antitumor activity in various preclinical models. For instance, IKE effectively inhibits tumor growth in a mouse lymphoma model. [] In a subcutaneous xenograft model of Diffuse Large B Cell Lymphoma (DLBCL), IKE encapsulated in biodegradable nanoparticles exhibits enhanced delivery and therapeutic efficacy. [] These findings underscore IKE's potential as a novel anticancer agent.
Q7: Are there known resistance mechanisms to this compound, and how do they relate to other ferroptosis inducers or anticancer agents?
A7: One established resistance mechanism involves the overexpression of P-glycoprotein (P-gp), which can efflux IKE from cells, reducing its intracellular concentration and effectiveness. [, ] This resistance mechanism is not unique to IKE and is commonly observed with various anticancer drugs. Further research is crucial to elucidate other potential resistance mechanisms and explore strategies to circumvent them.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
